molecular formula C10H13NO3 B2514235 4-(4-Aminophenoxy)butanoic acid CAS No. 851757-04-5

4-(4-Aminophenoxy)butanoic acid

Cat. No.: B2514235
CAS No.: 851757-04-5
M. Wt: 195.218
InChI Key: ZJXDBOFLMIGAAM-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)butanoic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of an aminophenoxy group attached to a butanoic acid chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(4-Aminophenoxy)butanoic acid typically involves the reaction of 4-aminophenol with butyric acid derivatives under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the ether bond between the aminophenol and the butanoic acid . Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Aminophenoxy)butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Aminophenoxy)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Aminophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound may also participate in signaling pathways, modulating cellular responses and biochemical processes .

Comparison with Similar Compounds

4-(4-Aminophenoxy)butanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(4-aminophenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXDBOFLMIGAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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